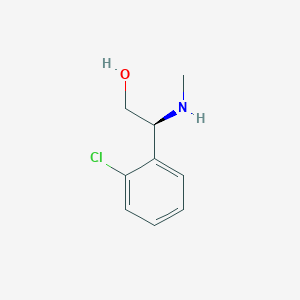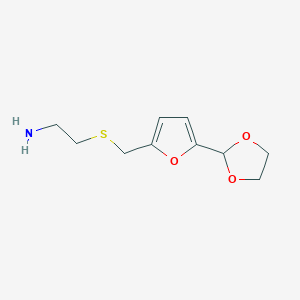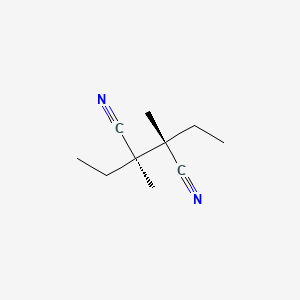
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile: is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of succinonitrile, characterized by the presence of ethyl and methyl groups on the 2 and 3 positions of the succinonitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile typically involves the alkylation of succinonitrile with ethyl and methyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile groups, followed by the addition of ethyl and methyl halides to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This can result in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrile groups can be replaced by other functional groups such as amines, alcohols, or halides. Common reagents for these reactions include alkyl halides, amines, and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, amines, alcohols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The nitrile groups can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.
Comparaison Avec Des Composés Similaires
2,3-Diethylsuccinonitrile: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,3-Dimethylsuccinonitrile: Lacks the ethyl groups, leading to variations in steric and electronic effects.
Succinonitrile: The parent compound without any alkyl substitutions, exhibiting different physical and chemical characteristics.
Uniqueness: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
85688-81-9 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
(2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+ |
Clé InChI |
YPKRPUBUHLHYRJ-AOOOYVTPSA-N |
SMILES isomérique |
CC[C@](C)(C#N)[C@@](C)(CC)C#N |
SMILES canonique |
CCC(C)(C#N)C(C)(CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


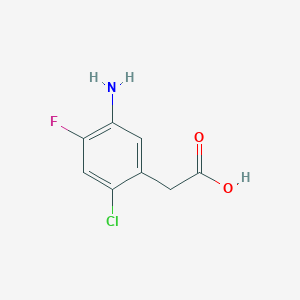
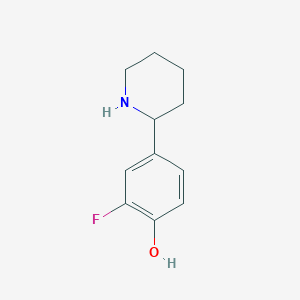
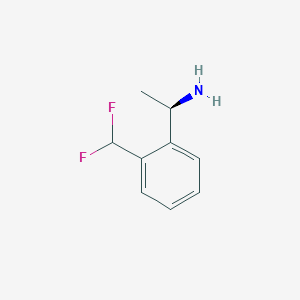
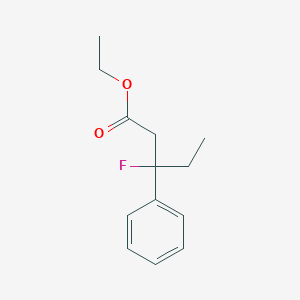
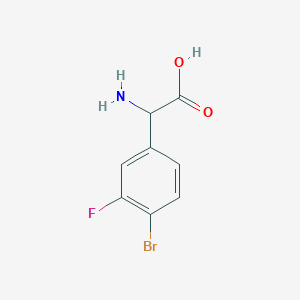
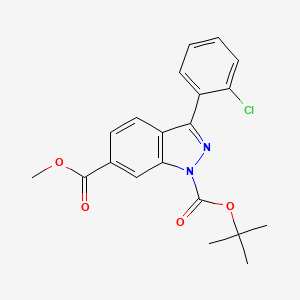
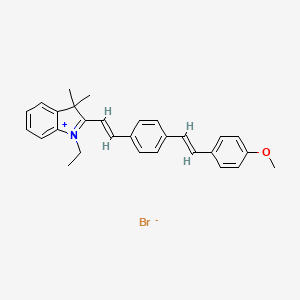

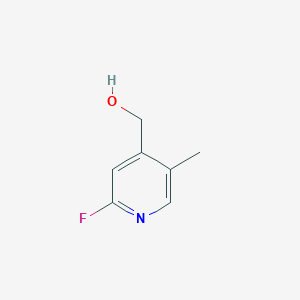
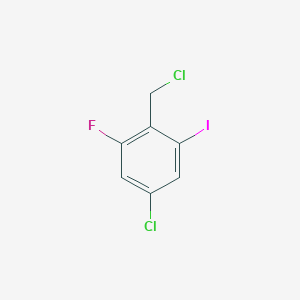
![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
